
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
Vue d'ensemble
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a butanoic acid backbone with an Fmoc group attached to the amino moiety at the third carbon. This compound is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions .
Mécanisme D'action
- Specifically, the Fmoc group serves as a temporary protecting group for the N-terminal amino group, preventing unwanted reactions during peptide assembly .
- Piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
It is known that the Fmoc group, which is part of the compound’s structure, has significant self-assembly features This property could potentially influence its interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to other Fmoc-modified amino acids, it may have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the Fmoc group can promote the association of building blocks due to its inherent hydrophobicity and aromaticity . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Activité Biologique
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, commonly referred to as Fmoc-Asp(OH)-OtBu, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid
- Molecular Formula : C25H21F2NO4
- Molecular Weight : 437.44 g/mol
- CAS Number : 2349961-66-4
Structural Representation
The compound features a fluorenylmethoxy carbonyl group, which is significant for its interactions with biological targets.
Fmoc-Asp(OH)-OtBu exhibits biological activity primarily through its role as a peptide coupling agent. The fluorenylmethoxy carbonyl (Fmoc) group is widely utilized in solid-phase peptide synthesis, facilitating the formation of peptide bonds by protecting the amino group during synthesis.
Therapeutic Applications
Research indicates that this compound may have implications in:
- Anticancer Therapy : Preliminary studies suggest that derivatives of Fmoc-Asp(OH)-OtBu can inhibit tumor growth by interfering with cell signaling pathways associated with cancer progression.
- Neuroprotection : Some derivatives demonstrate neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Peptide Synthesis :
Data Table: Biological Activity Summary
Applications De Recherche Scientifique
Physical Properties
The compound is characterized by its unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) moiety, which enhances its stability and solubility in organic solvents.
Peptide Synthesis
Fmoc-3-amino-4-(3,4-difluorophenyl)butanoic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy protection and deprotection during the synthesis process. This method is crucial for creating peptides with specific sequences and modifications that can be used in therapeutic applications.
Drug Development
The compound has shown potential in the development of novel pharmaceuticals. Its structural properties enable the design of peptides that can interact effectively with biological targets. Research indicates that derivatives of this compound can exhibit enhanced biological activity compared to their unmodified counterparts.
Biological Studies
Research involving Fmoc-3-amino-4-(3,4-difluorophenyl)butanoic acid has provided insights into the mechanisms of action of certain drugs. It serves as a model compound for studying interactions between peptides and receptors, which is essential for understanding drug efficacy and safety.
Case Study 1: Peptide Therapeutics
A study published in the Journal of Medicinal Chemistry explored the use of Fmoc-protected amino acids in synthesizing peptides aimed at treating neurodegenerative diseases. The results demonstrated that peptides containing Fmoc-3-amino-4-(3,4-difluorophenyl)butanoic acid exhibited improved binding affinity to target proteins involved in disease pathways.
Case Study 2: Cancer Research
In cancer research, this compound has been employed to develop peptide-based inhibitors targeting specific oncogenic pathways. A notable study highlighted the synthesis of a peptide using Fmoc chemistry that showed promising results in inhibiting tumor growth in vitro and in vivo models.
Q & A
Q. Synthesis & Purification
1.1 (Basic) Q. What is the role of the Fmoc group in the synthesis of this compound, and how is it removed? The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group protects the amino group during solid-phase peptide synthesis, preventing undesired side reactions. It is removed under mild basic conditions (e.g., 20% piperidine in DMF) via β-elimination, ensuring selective deprotection without disrupting the peptide backbone .
1.2 (Advanced) Q. How can microwave-assisted synthesis optimize the production of this compound? Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating, reducing reaction times (e.g., from hours to minutes) and improving yields. This method is particularly effective for coupling reactions involving sterically hindered residues or thermally sensitive intermediates .
1.3 (Basic) Q. What purification techniques are recommended for isolating this compound? Common methods include:
- Column chromatography (silica gel, using gradients of ethyl acetate/hexane).
- Recrystallization from solvents like methanol or acetonitrile.
- HPLC for high-purity requirements, especially for enantiomerically pure forms .
Q. Structural Analysis & Modifications
2.1 (Basic) Q. What analytical methods confirm the structure and purity of this compound?
- NMR spectroscopy (¹H/¹³C) for verifying backbone and substituent integrity.
- Mass spectrometry (ESI-TOF) for molecular weight confirmation.
- HPLC with UV detection to assess purity (>95% typical) .
2.2 (Advanced) Q. How do fluorophenyl substituents (e.g., 3,5-difluoro vs. 2,4-difluoro) influence biological activity? Substituent position alters electronic and steric properties, impacting target binding. For example:
Substituent Position | Biological Impact | Reference |
---|---|---|
3,5-Difluorophenyl | Enhanced enzyme inhibition due to electron-withdrawing effects | |
2,4-Difluorophenyl | Improved solubility but reduced affinity in some kinase assays |
2.3 (Advanced) Q. How can racemization during peptide coupling be minimized?
- Use coupling agents like HOBt or COMU to stabilize active intermediates.
- Maintain reaction temperatures below 0°C.
- Optimize reaction time (typically 30–60 minutes) to balance efficiency and stereochemical integrity .
Q. Biological Activity & Applications
3.1 (Basic) Q. What structural features make this compound valuable in medicinal chemistry?
- Fmoc group : Facilitates stepwise peptide elongation.
- Variable R-group (e.g., phenylthio, difluorophenyl): Enables targeted interactions with enzymes or receptors .
3.2 (Advanced) Q. How do phosphoryloxy or benzyloxy groups (e.g., in derivatives) expand its applications? These groups enhance prodrug potential by improving membrane permeability or enabling site-specific enzymatic activation. For example, benzyloxyphosphoryl derivatives are used in antiviral prodrug design .
Q. Safety, Stability, & Handling
4.1 (Basic) Q. What are the recommended storage conditions for this compound?
- Store at 2–8°C in airtight, light-protected containers.
- Avoid moisture to prevent hydrolysis of the Fmoc group .
4.2 (Advanced) Q. How should researchers address contradictions in reported toxicity data?
- Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate acute toxicity.
- Review multiple SDS sources (e.g., Key Organics, Ambeed) and note gaps in chronic toxicity data .
4.3 (Advanced) Q. What decomposition products form under high-temperature conditions? Thermal degradation (≥200°C) releases toxic fumes, including CO , NOx , and hydrogen fluoride (from fluorinated derivatives). Use fume hoods and monitor with FT-IR during reactions .
Q. Methodological Challenges & Data Contradictions
5.1 (Advanced) Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved?
- Perform solubility screens using DMSO/PBS mixtures.
- Adjust pH (e.g., to 7.4 for physiological conditions) to mimic in vivo environments .
5.2 (Advanced) Q. Why do some studies report variable enzymatic inhibition rates for similar derivatives? Differences arise from assay conditions (e.g., enzyme concentration, buffer pH). Standardize protocols using reference inhibitors and replicate experiments across labs .
Comparaison Avec Des Composés Similaires
The following table summarizes key structural analogs, their properties, and applications:
Key Observations:
Substituent Effects: Bulky groups (e.g., trifluoromethylphenyl in ) increase lipophilicity and steric demands, influencing target binding and solubility.
Stereochemical Impact :
- The D-isomer () is critical for designing peptides resistant to enzymatic degradation, while branched analogs () stabilize secondary structures like β-sheets.
Hazard Profiles :
- Most Fmoc derivatives require standard handling (gloves, eye protection), but oxetane-containing analogs () exhibit higher acute toxicity (oral, dermal) due to reactive intermediates.
Applications :
Méthodes De Préparation
Classical Synthetic Routes Using Fmoc Chloride
The most straightforward method involves direct Fmoc protection of 3-aminobutanoic acid. Fmoc chloride (Fmoc-Cl) reacts with the primary amine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) catalyzes the reaction, achieving yields of 70–85% .
Reaction Conditions:
-
Solvent: DCM/DMF (4:1 v/v)
-
Temperature: 0°C to room temperature (RT)
-
Time: 4–6 hours
-
Molar ratio: 1.2 equivalents Fmoc-Cl per amine
Critical Considerations:
-
Moisture sensitivity necessitates strict anhydrous conditions.
-
Excess Fmoc-Cl may lead to di-protected byproducts, requiring careful stoichiometric control.
Arndt-Eistert Synthesis for β-Amino Acids
The Arndt-Eistert homologation converts α-amino acids to β-analogs via Wolff rearrangement. Starting with Fmoc-protected α-alanine, the protocol involves:
-
Diazotization : Treating the α-amino acid with thionyl chloride to form the acid chloride, followed by reaction with diazomethane.
-
Rearrangement : Catalytic silver nitrate induces Wolff rearrangement, yielding the β-amino acid derivative.
-
Hydrolysis : Basic hydrolysis (NaOH) generates the free β-amino acid, which is subsequently Fmoc-protected.
Yield Optimization:
-
Diazomethane must be generated in situ due to its explosivity.
-
Silver nitrate concentration (0.1–0.5 mol%) balances rearrangement efficiency and cost.
Solid-Phase Peptide Synthesis (SPPS) Approaches
SPPS integrates Fmoc-protected β-amino acids into peptide chains. The compound is pre-loaded onto Wang or Rink amide resin via its carboxylate group. Key steps include:
Coupling Protocol:
-
Activation: HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-diisopropylcarbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole).
-
Deprotection: 20% piperidine in DMF (2 × 5 minutes).
Advantages:
-
Enables sequential peptide elongation without intermediate purification.
-
Automated synthesizers achieve >95% coupling efficiency for β-amino acids .
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost-effectiveness and purity. Continuous-flow reactors enhance Fmoc-Cl reactions by improving heat transfer and reducing reaction times.
Process Parameters:
Parameter | Value |
---|---|
Reactor type | Tubular (316L stainless steel) |
Residence time | 30–45 minutes |
Temperature | 25°C |
Throughput | 50–100 kg/day |
Post-synthesis, countercurrent chromatography (CCC) replaces traditional HPLC for bulk purification, reducing solvent consumption by 40% .
Purification and Characterization Techniques
Purification:
-
Reverse-phase HPLC : C18 column, 0.1% TFA in H2O/ACN gradient (5–95% over 30 minutes).
-
Recrystallization : Ethyl acetate/hexane (1:3) yields crystals with >99% purity.
Characterization Data:
Property | Value | Method |
---|---|---|
Melting point | 158–160°C | DSC |
[α]D²⁵ (c=1, DMF) | +12.5° | Polarimetry |
¹H NMR (DMSO-d6) | δ 7.89 (s, 1H, Fmoc Ar) | 400 MHz spectrometer |
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMLSPRRJWJJQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407597 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186320-18-3 | |
Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.